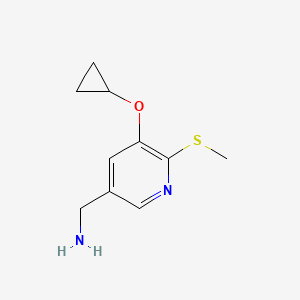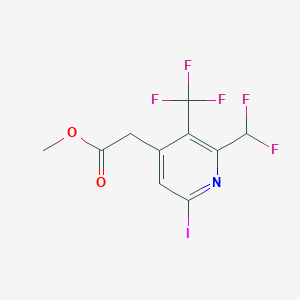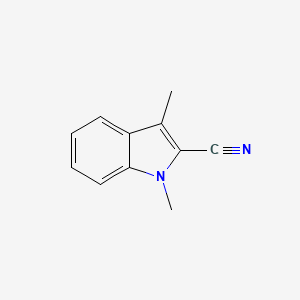
1,3-Dimethyl-1h-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1h-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications. The compound this compound is characterized by the presence of two methyl groups at positions 1 and 3 of the indole ring and a cyano group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base to form the intermediate 2-nitrochalcone, which is then reduced and cyclized to yield the desired indole derivative. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1,3-dimethyl-1h-indole-2-amine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1,3-Dimethyl-1h-indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1h-indole-3-carbonitrile
- 1,3-Dimethyl-1h-indole-4-carbonitrile
- 1,3-Dimethyl-1h-indole-5-carbonitrile
Uniqueness
1,3-Dimethyl-1h-indole-2-carbonitrile is unique due to the specific positioning of the cyano group at position 2, which influences its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,3-dimethylindole-2-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,1-2H3 |
InChI Key |
ZYBABNTZTQLPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


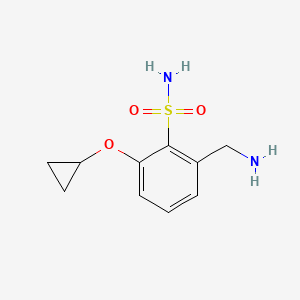

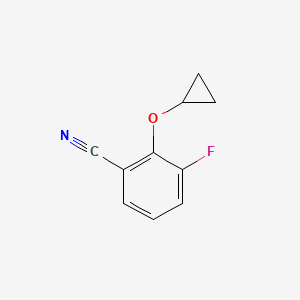
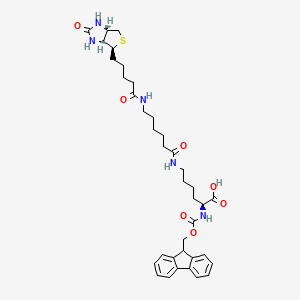
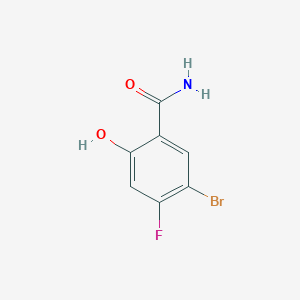
![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
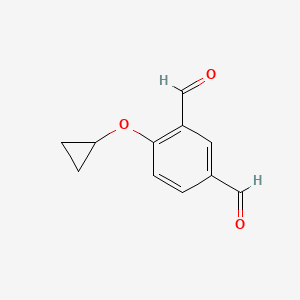
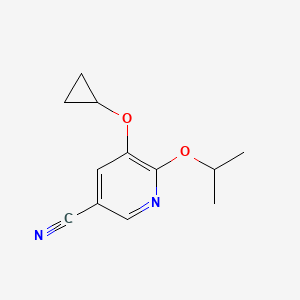
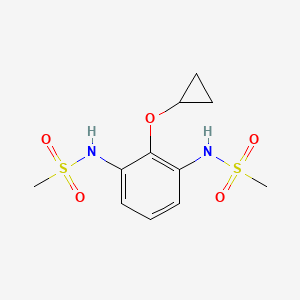
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)
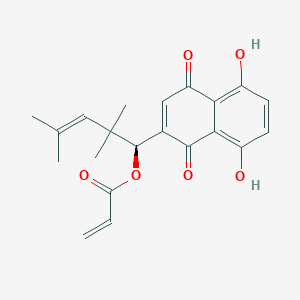
![Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14807737.png)
